Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+)
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Overview
Description
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) is a complex organotin compound that features a tetrahydropyran ring structure bonded to a tin ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydropyran derivatives, including Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+), often involves the hydroalkoxylation of olefins. This reaction can be catalyzed by various metal catalysts such as platinum, silver, and copper . For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature yields tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods
Industrial production of tetrahydropyran derivatives typically involves the use of lanthanide triflates as catalysts in room temperature ionic liquids (RTILs) to achieve high yields of the desired product . This method is favored for its efficiency and the mild conditions required.
Chemical Reactions Analysis
Types of Reactions
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin ion to a lower oxidation state.
Substitution: The tetrahydropyran ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that attack the electrophilic sites on the tetrahydropyran ring .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of functionalized tetrahydropyran derivatives .
Scientific Research Applications
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) has several scientific research applications:
Mechanism of Action
The mechanism by which Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) exerts its effects involves the interaction of the tin ion with various molecular targets. The tetrahydropyran ring can participate in cycloaddition reactions, forming stable complexes with other molecules. These interactions can affect cellular processes and pathways, making the compound useful in both chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: Similar in structure but lacks the tin ion.
Dihydropyran: Another cyclic ether with different reactivity.
Neopeltolide: A marine natural product with a tetrahydropyran ring, used in medicinal chemistry.
Uniqueness
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) is unique due to the presence of the tin ion, which imparts distinct chemical properties and reactivity compared to other tetrahydropyran derivatives. This makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
IUPAC Name |
butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,3-5H2;3*1,3-4H2,2H3;/q4*-1;+4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYWRJVSAMOSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].C1COCC=[C-]1.[Sn+4] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34OSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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